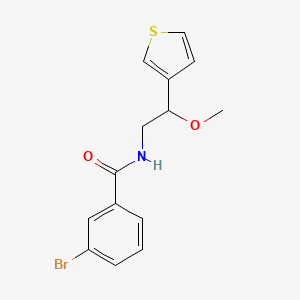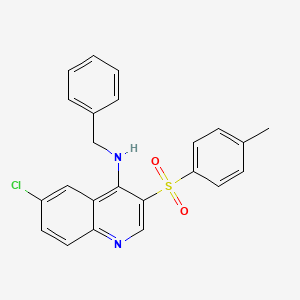
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
描述
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone, also known as 2-HO-Cl-PTSC, is a thiosemicarbazone derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
The mechanism of action of 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is not fully understood. However, it has been suggested that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been suggested that it may inhibit the growth of microorganisms by disrupting their cell wall and membrane. In addition, it has been suggested that it may prevent the formation of amyloid beta peptide, which is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes in cancer cells. It has also been shown to decrease the levels of proinflammatory cytokines in microorganisms. In addition, it has been shown to improve cognitive function and reduce amyloid beta peptide levels in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several advantages and limitations for lab experiments. One advantage is that it exhibits potent antitumor and antimicrobial activity at low concentrations. Another advantage is that it has shown potential in treating neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood. Another limitation is that it may exhibit toxicity at high concentrations.
未来方向
There are several future directions for research on 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its efficacy and safety in animal models of cancer, infectious diseases, and neurodegenerative diseases. Additionally, it may be worthwhile to explore its potential in combination therapy with other anticancer, antimicrobial, or neuroprotective agents. Finally, it may be beneficial to investigate the pharmacokinetics and pharmacodynamics of 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone to optimize its dosing and administration.
合成方法
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be synthesized using various methods. One method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of hydrochloric acid and ethanol. The resulting product is then reacted with 3-chlorobenzaldehyde in the presence of sodium hydroxide to yield 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone. Another method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then reacted with 3-chlorobenzaldehyde in the presence of sodium hydroxide to yield 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone.
科学研究应用
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has been studied for its potential in scientific research applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi. 2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c15-11-5-3-6-12(8-11)17-14(20)18-16-9-10-4-1-2-7-13(10)19/h1-9,19H,(H2,17,18,20)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWBASTYCBOBMK-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone | |
CAS RN |
67804-97-1 | |
| Record name | 2-HYDROXYBENZALDEHYDE N-(3-CHLOROPHENYL)THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2764733.png)

![N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2764736.png)
![3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764739.png)
![1-(2-Furylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2764740.png)
![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2764742.png)
![2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methoxybenzamide](/img/structure/B2764743.png)
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]but-2-ynamide](/img/structure/B2764744.png)

![2-(2-chloro-6-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2764747.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2764752.png)

